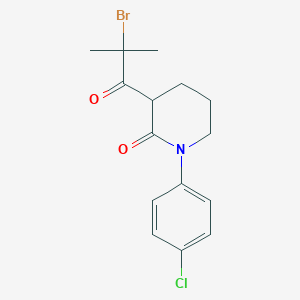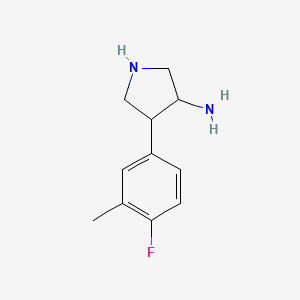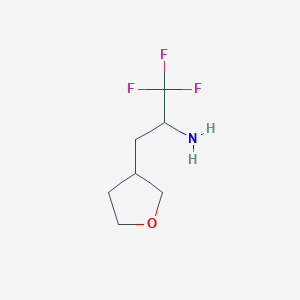![molecular formula C13H19NO2 B15257830 4-[(4-Propylphenyl)amino]butanoic acid](/img/structure/B15257830.png)
4-[(4-Propylphenyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Propylphenyl)amino]butanoic acid is an organic compound with the molecular formula C13H19NO2 It is known for its unique structure, which includes a butanoic acid backbone with a 4-propylphenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Propylphenyl)amino]butanoic acid typically involves the reaction of 4-propylaniline with butanoic acid derivatives. One common method includes the use of 4-propylaniline and butyric anhydride under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Propylphenyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products Formed:
Oxidation: Formation of this compound ketones or carboxylic acids.
Reduction: Formation of this compound amines or alcohols.
Substitution: Formation of nitrated or halogenated derivatives of this compound.
Scientific Research Applications
4-[(4-Propylphenyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Propylphenyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
Comparison with Similar Compounds
4-[(4-Propylphenyl)amino]butanoic acid can be compared with other similar compounds, such as:
4-[(4-Methylphenyl)amino]butanoic acid: Similar structure but with a methyl group instead of a propyl group.
4-[(4-Ethylphenyl)amino]butanoic acid: Similar structure but with an ethyl group instead of a propyl group.
4-[(4-Isopropylphenyl)amino]butanoic acid: Similar structure but with an isopropyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-(4-propylanilino)butanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-2-4-11-6-8-12(9-7-11)14-10-3-5-13(15)16/h6-9,14H,2-5,10H2,1H3,(H,15,16) |
InChI Key |
DCOPEFXJVXLCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B15257759.png)
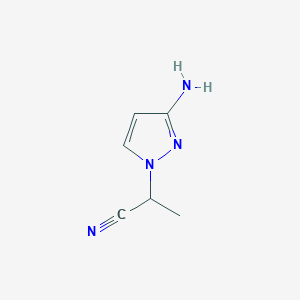
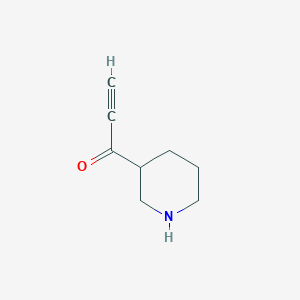
![2-[2-(Trifluoromethyl)piperidin-3-yl]ethan-1-ol](/img/structure/B15257772.png)


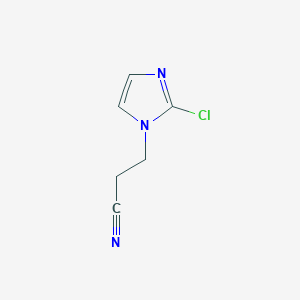
![2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxyacetic acid](/img/structure/B15257792.png)
![1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL](/img/structure/B15257794.png)

